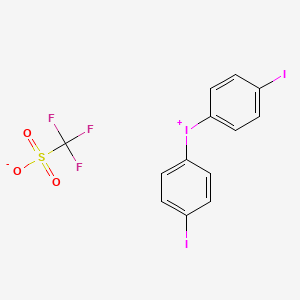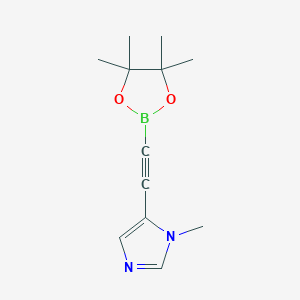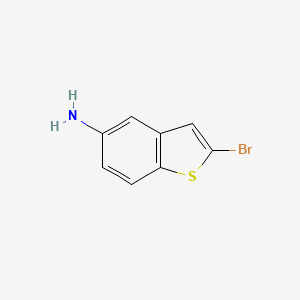
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(lll)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its luminescent properties. The compound is often used in various scientific and industrial applications due to its unique ability to emit light when excited by certain wavelengths .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 1,10-phenanthroline in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of europium.
Reduction: Reduction reactions can convert the europium(III) complex to europium(II) under controlled conditions.
Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline or dibenzoylmethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) complexes .
Applications De Recherche Scientifique
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) has a wide range of scientific research applications:
Chemistry: Used as a luminescent probe in various chemical analyses and as a catalyst in organic reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mécanisme D'action
The luminescent properties of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) are due to the europium ion’s ability to absorb energy and re-emit it as visible light. The energy absorption occurs through the ligands, which transfer the energy to the europium ion, leading to its excitation. The excited europium ion then returns to its ground state by emitting light, typically in the red region of the spectrum .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III): Similar in structure but with an amino group on the phenanthroline ligand.
Tris(8-hydroxyquinolinato)erbium(III): Another luminescent metal complex but with erbium instead of europium.
Europium(III) acetylacetonate hydrate: A different europium complex with acetylacetonate ligands.
Uniqueness
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which provide distinct luminescent properties and make it particularly useful in applications requiring red light emission .
Propriétés
Formule moléculaire |
C57H44EuN2O6 |
|---|---|
Poids moléculaire |
1004.9 g/mol |
Nom IUPAC |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b2*14-11+;14-11-;; |
Clé InChI |
DYKOLWWJTALFFU-UWZOBLFSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)

![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)


![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)


![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
